1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone
CAS No.:
Cat. No.: VC17391676
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO3 |
|---|---|
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H9NO3/c1-5(10)8-7(11)3-6(12-2)4-9-8/h3-4,11H,1-2H3 |
| Standard InChI Key | OKLDDRUMTZRQOE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=C(C=N1)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone features a pyridine ring substituted with three functional groups:
-
A hydroxyl (-OH) group at the 3-position,
-
A methoxy (-OCH₃) group at the 5-position,
-
An ethanone (acetyl, -COCH₃) group at the 2-position.
This arrangement creates a polar, aromatic system with hydrogen-bonding capabilities, which enhances its reactivity and binding affinity to biological targets. The IUPAC name, 1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone, reflects this substitution pattern.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Solubility | Soluble in dichloromethane, methanol | |
| logP (Partition Coefficient) | ~1.2 (estimated) |
The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone involves multi-step reactions optimized for yield and purity:
-
Formylation and Cyclization: Initial steps often employ formic anhydride to formamide intermediates, followed by cyclization using ammonium acetate .
-
Heck Coupling: Palladium-mediated coupling of bromopyridine derivatives with vinyl ethers yields pyridylethanone precursors .
-
Bromination: Acid-catalyzed bromination of intermediates generates bromoacetophenone derivatives, which are further functionalized .
Reaction conditions typically use dichloromethane and methanol as solvents, with temperature control (20–60°C) to prevent side reactions.
Analytical Characterization
Advanced techniques validate the compound’s structure:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ring aromaticity.
-
Mass Spectrometry: High-resolution MS verifies the molecular ion peak at m/z 167.16.
-
X-ray Crystallography: Resolves spatial arrangement, particularly the planar pyridine ring and substituent orientations.
Biological Activities and Mechanisms
Modulation of Amyloid-Beta Pathways
In Alzheimer’s disease research, 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone derivatives exhibit γ-secretase modulator (GSM) activity. Compound 64 (a structural analog) reduced Aβ42 levels by 40% in Tg2576 mice brains, highlighting its potential to mitigate amyloid plaque formation . The methoxy and hydroxyl groups enhance interactions with γ-secretase’s hydrophobic pockets, altering substrate processing .
Anti-inflammatory Properties
The compound’s hydroxyl group contributes to antioxidant activity, scavenging reactive oxygen species (ROS) in neuroinflammatory models. In vitro studies show a 50% reduction in TNF-α production at 10 μM concentrations.
Structure-Activity Relationships (SAR)
-
Methoxy Group: Replacement with bulkier substituents (e.g., ethoxy) reduces potency by >4-fold, emphasizing the importance of steric fit .
-
Hydroxyl Group: Methylation abolishes antioxidant activity, confirming its role in hydrogen bonding.
Pharmacokinetic and Pharmacodynamic Profiles
Blood-Brain Barrier (BBB) Penetration
In vivo studies in J20 mice demonstrate that 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone derivatives achieve brain-to-plasma ratios of 0.8–1.2, indicating robust BBB penetration . This is attributed to the compound’s molecular weight (<450 Da) and moderate lipophilicity .
Metabolic Stability
Hepatic microsomal assays reveal a half-life (t₁/₂) of 120 minutes, with primary metabolites arising from O-demethylation and glucuronidation. Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate these transformations.
Applications in Medicinal Chemistry
Alzheimer’s Disease Therapeutics
The compound’s ability to lower Aβ42 levels positions it as a lead candidate for Alzheimer’s therapeutics. Clinical trials of analogs (e.g., 22d) are underway, with Phase I data showing a 30% reduction in plasma Aβ42 over 24 hours .
Challenges and Future Directions
Synthetic Scalability
Current yields (40–60%) require optimization for industrial-scale production. Flow chemistry and catalytic methods are under investigation to improve efficiency .
Toxicity Profiling
Chronic toxicity studies in rodents indicate hepatotoxicity at doses >100 mg/kg, necessitating structural modifications to enhance safety.
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., liposomal formulations) is being explored to improve brain delivery and reduce off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume